
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
作用機序
The mechanism of action of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is not fully understood. However, it has been reported to exert its biological activities through various mechanisms, including inhibition of enzymes, disruption of cellular membranes, and induction of apoptosis.
生化学的および生理学的効果
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been reported to exhibit various biochemical and physiological effects, depending on the target organism or cell line. In bacteria, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In fungi, it has been reported to exhibit antifungal activity against various species. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In plants, it has been studied as a potential herbicide and plant growth regulator.
実験室実験の利点と制限
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has several advantages and limitations for lab experiments. One of the advantages is its wide range of biological activities, which makes it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. One of the limitations is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for the study of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione. One direction is the development of novel derivatives with improved biological activities and selectivity. Another direction is the study of its potential applications in other fields, such as energy storage and catalysis. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its biological activities and potential therapeutic applications.
合成法
The synthesis of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through various methods, including the reaction of propylthiol with 2,4,6-trichloro-1,3,5-triazine, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. Another method involves the reaction of propylamine with cyanuric chloride, followed by the hydrolysis of the intermediate with sodium hydroxide. Both methods have been reported to yield high purity and good yields of the target compound.
科学的研究の応用
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, it has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. In agriculture, it has been studied as a potential herbicide and plant growth regulator. In material science, it has been used as a building block for the synthesis of novel polymers and materials.
特性
CAS番号 |
61958-70-1 |
|---|---|
製品名 |
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione |
分子式 |
C6H9N3O2S |
分子量 |
187.22 g/mol |
IUPAC名 |
6-propylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2-3H2,1H3,(H2,7,9,10,11) |
InChIキー |
ODAMHWJMWNWCHG-UHFFFAOYSA-N |
異性体SMILES |
CCCSC1=C(N=C(N=N1)O)O |
SMILES |
CCCSC1=NNC(=O)NC1=O |
正規SMILES |
CCCSC1=NNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



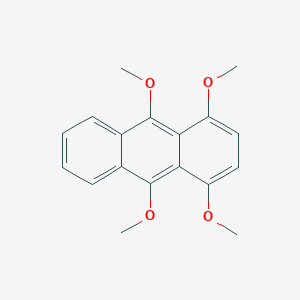

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
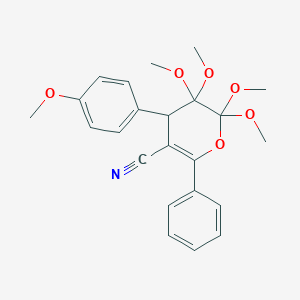

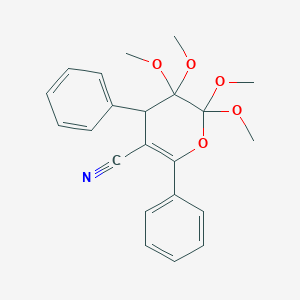
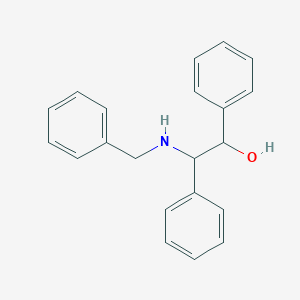
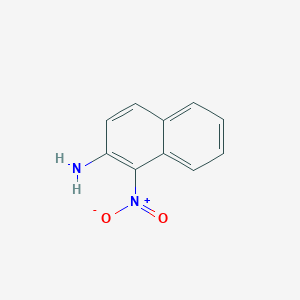
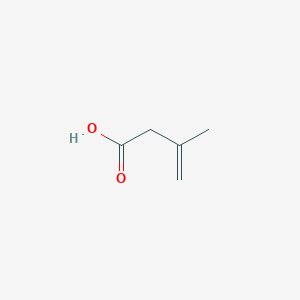


![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

